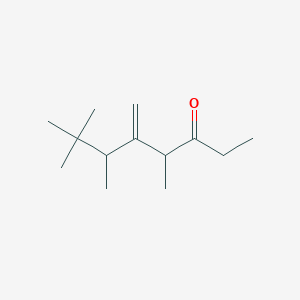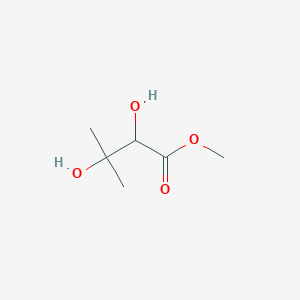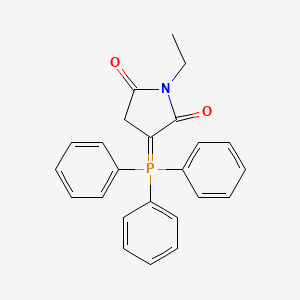
1-Ethyl-3-(triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-(triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione is an organophosphorus compound with the molecular formula C22H18NO2P. This compound is known for its unique structure, which includes a pyrrolidine-2,5-dione core substituted with an ethyl group and a triphenylphosphoranylidene moiety. It is a solid at room temperature and has various applications in organic synthesis and research.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-3-(triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione typically involves the reaction of triphenylphosphine with an appropriate pyrrolidine-2,5-dione derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Ethyl-3-(triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized phosphorane derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced phosphorane derivatives.
Substitution: The compound can undergo substitution reactions where the triphenylphosphoranylidene moiety is replaced with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-(triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various phosphorus-containing materials and intermediates.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-(triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione involves its ability to form stable phosphorus-carbon bonds. The triphenylphosphoranylidene moiety acts as a nucleophile, attacking electrophilic centers in various substrates. This leads to the formation of new chemical bonds and the generation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-(triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Triphenylcarbethoxymethylenephosphorane: This compound has a similar triphenylphosphoranylidene moiety but differs in its ester functional group.
1-Phenyl-3-(triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione: This compound has a phenyl group instead of an ethyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
83868-50-2 |
|---|---|
Molekularformel |
C24H22NO2P |
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
1-ethyl-3-(triphenyl-λ5-phosphanylidene)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H22NO2P/c1-2-25-23(26)18-22(24(25)27)28(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3 |
InChI-Schlüssel |
WPGVODVFGXNFJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)CC(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



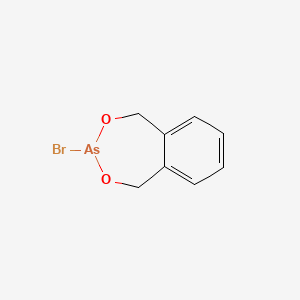
![2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14427120.png)

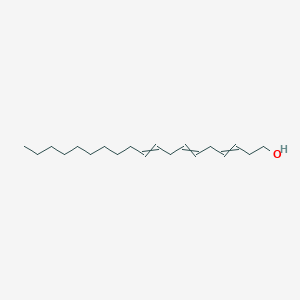
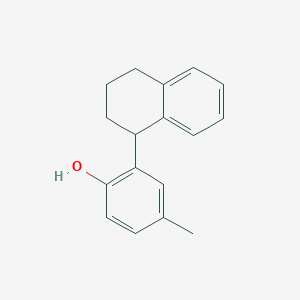
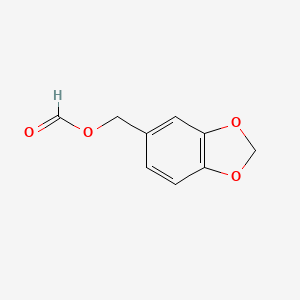
![3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one](/img/structure/B14427140.png)
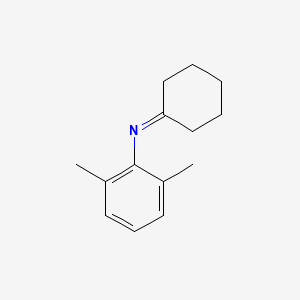
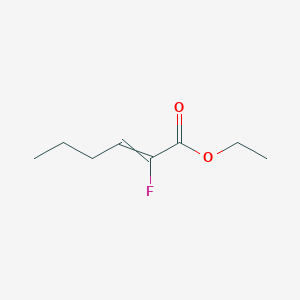
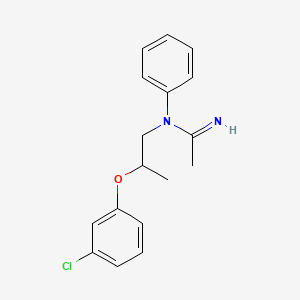
![Tributyl[(propan-2-yl)sulfanyl]stannane](/img/structure/B14427178.png)
